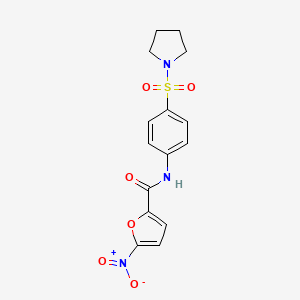

5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide

Description

5-Nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide (CAS: 852040-19-8) is a nitrofuran derivative with the molecular formula C₁₅H₁₅N₃O₆S . Its structure comprises a 5-nitrofuran-2-carboxamide core linked to a 4-pyrrolidin-1-ylsulfonylphenyl group. This sulfonamide-functionalized aromatic moiety distinguishes it from simpler analogs and may influence its physicochemical and biological properties. The compound is cataloged under multiple identifiers, including CHEMBL1725397 and SCHEMBL16919789, but lacks explicit pharmacological or synthetic data in the provided evidence .

Properties

CAS No. |

852040-19-8 |

|---|---|

Molecular Formula |

C15H15N3O6S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H15N3O6S/c19-15(13-7-8-14(24-13)18(20)21)16-11-3-5-12(6-4-11)25(22,23)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |

InChI Key |

LBKFUWVENUNQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Nitro Group: Nitration of the furan ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Synthesis of the Pyrrolidinylsulfonylphenyl Moiety: This involves the reaction of pyrrolidine with a sulfonyl chloride derivative of benzene, followed by purification.

Coupling Reaction: The final step involves coupling the nitro-furan derivative with the pyrrolidinylsulfonylphenyl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

Aminated Derivatives: From the reduction of the nitro group.

Halogenated Furans: From electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.

Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Physicochemical Properties

Comparative physicochemical data highlights the impact of substituents:

The pyrrolidin-1-ylsulfonylphenyl group increases molecular weight and likely reduces solubility compared to smaller substituents like phenyl or pyridylmethyl. The pyridin-3-ylmethyl analog exhibits a moderate logP (0.5576), suggesting balanced lipophilicity for membrane permeability .

Antimycobacterial Activity

Compound 83c (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) demonstrated potent activity against Mycobacterium tuberculosis H37Rv (MIC: 9.87 μM), outperforming isoniazid (>200 μM) . While the target compound lacks direct data, its sulfonamide group may enhance binding to bacterial targets, as seen in sulfamoyl-containing analogs .

Antibacterial and Antifungal Activity

- 6b (5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide) showed high antibacterial activity, attributed to the trifluoromethyl-sulfamoyl group .

Trypanocidal Activity

Compounds 22b, 22c, and 22d were synthesized for trypanocidal screening, with 22c (benzyl-substituted) yielding the highest purity (72%) .

Molecular Docking and Mechanistic Insights

A study on 5-nitrobenzofuran-2-carboxamides docked to PPAR-γ (PDB: 4rfm) revealed that nitro and carboxamide groups are critical for hydrogen bonding and hydrophobic interactions .

Biological Activity

5-Nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in cancer treatment. This article explores its biological properties, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H16N4O4S

- Molecular Weight : 336.36 g/mol

This compound features a furan ring, a nitro group, and a pyrrolidine sulfonamide moiety, which are crucial for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs), particularly HDAC6. HDACs are critical in regulating gene expression by modifying histones and non-histone proteins, influencing cell cycle progression and apoptosis.

Inhibition of HDAC6

Inhibitors of HDAC6 have shown promise in treating various cancers by inducing cell cycle arrest and promoting apoptosis in cancer cells. The specific interaction of this compound with HDAC6 enhances its potential as an anticancer agent.

Case Study: Anticancer Efficacy

A significant study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.8 | Inhibition of HDAC6 |

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Additional Biological Activities

Beyond its anticancer properties, the compound has also been investigated for other biological activities:

- Antimicrobial Activity : Preliminary tests indicate potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.